n-Allylformamide

Description

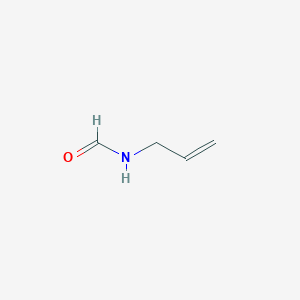

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-prop-2-enylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-2-3-5-4-6/h2,4H,1,3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIGCAOWAAOWIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00291774 | |

| Record name | n-allylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16250-37-6 | |

| Record name | 16250-37-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-allylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

n-Allylformamide: A Technical Guide to Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of n-Allylformamide. While specific pharmacological data for this compound is not extensively documented, this guide includes relevant context on the role and stability of the formamide functional group in drug development, making it a valuable resource for professionals in the field. All quantitative data is summarized for clarity, and detailed experimental protocols are provided based on published literature.

Chemical Properties and Structure

This compound is a simple organic compound featuring an allyl group attached to the nitrogen of a formamide moiety. Its chemical identity is defined by the following properties.

Data Presentation

The core physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties are well-documented, others like boiling point and density are not consistently reported in publicly available literature.

| Property | Value | Units | Source(s) |

| IUPAC Name | N-(prop-2-en-1-yl)formamide | - | - |

| Synonyms | This compound | - | [1] |

| CAS Number | 18088-34-1 | - | [1] |

| Molecular Formula | C₄H₇NO | - | [1] |

| Molecular Weight | 85.10 | g/mol | [1] |

| Appearance | Colorless oil | - | |

| Boiling Point | Data not available | °C | - |

| Density | Data not available | g/cm³ | - |

| Solubility | Data not available | - | - |

Chemical Structure

The structure of this compound consists of a planar formamide group, with rotation around the C-N bond being restricted due to partial double-bond character. The allyl group provides a site of unsaturation, which can be relevant for further chemical modifications.

Structure:

Like other N-substituted formamides, this compound can exist as a mixture of cis and trans rotamers (conformational isomers) due to the high rotational barrier of the amide C-N bond. Spectroscopic analysis confirms the presence of both major and minor rotamers in solution.

Experimental Protocols

This section details a modern, catalyst-free method for the synthesis of this compound, followed by general purification and analytical characterization procedures.

Synthesis: Reductive Formylation of Allyl Amine

A sustainable and efficient method for synthesizing this compound is the reductive formylation of allyl amine using carbon dioxide as a C1 source and sodium borohydride as the reducing agent. This approach avoids the need for catalysts or high-pressure equipment.

Reaction: CH₂=CHCH₂NH₂ + CO₂ + NaBH₄ → HCONHCH₂CH=CH₂

Detailed Methodology:

-

Materials: Allyl amine, sodium borohydride (NaBH₄), and a suitable solvent such as formamide or dimethylformamide (DMF). All chemicals should be used as received without further purification.

-

Procedure:

-

In a round-bottom flask, dissolve sodium borohydride (1 equivalent relative to the amine) in the chosen solvent (e.g., 10 volumes relative to the amine) at 25 °C.

-

Bubble a stream of carbon dioxide (CO₂) gas through the stirred solution for approximately 10 minutes.

-

After CO₂ sparging, add allyl amine (1 equivalent) to the reaction mixture.

-

Heat the reaction mixture. For aliphatic amines like allyl amine, a temperature of 60 °C is typically sufficient when using DMF as the solvent.

-

Stir the reaction at temperature for the required duration. The reaction progress can be monitored by thin-layer chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the crude product is isolated. The reported yield for this method is 86%.

-

Purification

The crude this compound, obtained as a colorless oil, can be purified using standard laboratory techniques.

-

Work-up: After the reaction, a standard aqueous work-up is performed to remove inorganic salts and the solvent. This typically involves diluting the reaction mixture with water and extracting the product with an organic solvent like diethyl ether or ethyl acetate.

-

Drying: The combined organic extracts are washed with brine and dried over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

-

Final Purification: Final purification is typically achieved by vacuum distillation or column chromatography on silica gel to yield the pure this compound oil.

Analytical Characterization

The identity and purity of the synthesized this compound are confirmed using spectroscopic methods. The data below is for a sample measured in CDCl₃.

-

¹H NMR Spectroscopy (300 MHz, CDCl₃): The spectrum shows distinct signals for both the major and minor rotamers.

-

Major rotamer (δ, ppm): 8.19 (s, 1H, CHO), 5.77–5.86 (m, 2H, NH and -CH=), 5.12–5.22 (m, 2H, =CH₂), 3.90 (t, J = 5.6 Hz, 2H, -CH₂-).

-

Minor rotamer (δ, ppm): 8.02 (d, J = 12.0 Hz, 1H, CHO), 5.77–5.86 (m, 2H, NH and -CH=), 5.12–5.22 (m, 2H, =CH₂), 3.83 (t, J = 3.2 Hz, 2H, -CH₂-).

-

-

¹³C NMR Spectroscopy (75 MHz, CDCl₃): The spectrum shows a mixture of rotamers.

-

Signals (δ, ppm): 159.5, 132.0, 115.4, 39.0, 28.2.

-

Role in Drug Development and Biological Context

While specific biological activities or interactions with signaling pathways for this compound are not documented in the reviewed literature, the formamide moiety itself is a significant functional group in medicinal chemistry.

The Formamide Group in Pharmaceuticals

The formamide group is a valuable pharmacophore in drug design, capable of acting as both a hydrogen bond donor and acceptor, which allows it to form key interactions with biological targets like enzymes and receptors. It is found in various active pharmaceutical ingredients and is often considered a bioisosteric replacement for other functional groups. Formamides are crucial intermediates in the synthesis of many pharmaceuticals, including fungicides and drugs targeting various diseases[2].

Stability and Degradation

A critical consideration for drug development professionals is the stability of the formamide group. The primary degradation pathway is hydrolysis, which can occur under acidic, basic, or neutral conditions, breaking the amide bond to yield formic acid and the corresponding amine. This instability can present challenges during drug formulation and storage and is a key factor in assessing the viability of a drug candidate containing a formamide moiety. The metabolic fate of formamides is also a crucial area of study, as biotransformation can lead to reactive intermediates[3]. For example, some N-alkylformamides are known to be metabolized by cytochrome P-450 enzymes[3].

Safety and Handling

-

General Hazards: Formamides as a class can be harmful if swallowed or absorbed through the skin[2][4]. Some N-substituted formamides are suspected of damaging fertility or the unborn child. They may cause skin, eye, and respiratory irritation[2].

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood[4].

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames. Keep separated from strong oxidizing agents, acids, and bases.

-

Spill & Disposal: In case of a spill, absorb with an inert material and place in a suitable, closed container for disposal. Chemical waste must be disposed of in accordance with local, regional, and national regulations.

This guide serves as a foundational resource on this compound. For specific applications in drug development, further empirical testing on its biological activity, metabolic fate, and toxicology would be required.

References

Technical Guide: Synthesis of n-Allylformamide from Allylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of n-Allylformamide, a valuable intermediate in organic synthesis, from its precursor, allylamine. The document details various synthetic methodologies, presents quantitative data for comparison, and provides explicit experimental protocols.

Introduction to this compound Synthesis

The formylation of amines is a fundamental chemical transformation, crucial for installing a protecting group, and for synthesizing intermediates used in the production of pharmaceuticals, fungicides, and other specialty chemicals.[1][2] this compound, specifically, serves as a key building block in more complex molecular architectures. The synthesis primarily involves the reaction of allylamine, a primary aliphatic amine, with a formylating agent. A variety of methods have been developed, ranging from direct reaction with formic acid to catalytic processes and the utilization of carbon dioxide as a C1 source.[3][4] The choice of method often depends on factors such as desired yield, purity, cost of reagents, and environmental considerations.

Synthetic Methodologies and Mechanisms

The conversion of allylamine to this compound is achieved through several effective routes. The core of the transformation is the formation of a new carbon-nitrogen bond between the amine's nitrogen and a carbonyl group from a formyl source.

Direct Formylation with Formic Acid

The most straightforward method for N-formylation is the direct reaction of an amine with formic acid.[1][2] This reaction is typically performed by heating the amine and formic acid, often in a solvent that allows for the azeotropic removal of water, which is formed as a byproduct. Using a Dean-Stark trap is a common practice to drive the equilibrium towards the product.[2][5] The reaction can be performed under solvent-free (neat) conditions or in solvents like toluene or xylene.[5]

The general mechanism involves the initial formation of an ammonium formate salt, which upon heating, dehydrates to yield the final formamide product.

Caption: General reaction scheme for the synthesis of this compound.

Catalytic N-Formylation

To improve reaction rates and yields, various catalysts can be employed. These methods often allow for milder reaction conditions.

-

Iodine Catalysis : Molecular iodine (I₂) has been shown to be an effective catalyst for the N-formylation of amines with formic acid under solvent-free conditions.[6] The proposed mechanism suggests that the in-situ generated hydroiodic acid (HI) protonates the formic acid, making its carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[2][6] This method is noted for its high efficiency and applicability to a wide range of amines.[6]

-

Acid Catalysis : Solid-supported acids like silica-supported perchloric acid (HClO₄-SiO₂) and heterogeneous catalysts such as melamine trisulfonic acid (MTSA) have also been used to catalyze the formylation of amines with formic acid, often under solvent-free conditions at moderate temperatures (e.g., 60-70 °C).[1][2]

Reductive Formylation using Carbon Dioxide

A greener and more sustainable approach involves using carbon dioxide (CO₂) as a C1 source. This method requires a reducing agent to convert the CO₂ into the formyl group. Sodium borohydride (NaBH₄) has been successfully used for this purpose in a catalyst-free system.[4] The reaction proceeds by generating formoxyborohydride species in situ, which then act as the formylating agent. This approach is notable for avoiding catalysts and specialized high-pressure equipment.[4]

Quantitative Data Summary

The following table summarizes various conditions reported for the N-formylation of allylamine and other representative primary amines. This data allows for a comparative analysis of different synthetic strategies.

| Substrate | Formylating Agent | Catalyst/Reductant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Allylamine | CO₂ | NaBH₄ | DMF | 60 | 12 | 86 | [4] |

| Benzylamine | 85% Formic Acid (1.2 eq.) | None | Toluene | Reflux | 4-9 | 98 | [5] |

| Aniline | Formic Acid (2 eq.) | I₂ (5 mol%) | Solvent-free | 70 | 2 | 94 | [6] |

| n-Hexylamine | Formic Acid | None | Solvent-free | 60 | 1.5 | 94 | [7] |

| Aniline | Formic Acid (3 eq.) | ZnO (50 mol%) | Solvent-free | 70 | 0.17 | 98 | [1] |

| Benzylamine | Formic Acid (2 eq.) | MTSA (3 mol%) | Solvent-free | 60 | 1 | 96 | [2] |

Detailed Experimental Protocols

The following protocols are detailed methodologies for key experiments cited in the literature. They are intended as a guide for trained laboratory professionals.

Protocol 1: N-Formylation using Formic Acid and Toluene (Azeotropic Removal of Water)

This procedure is adapted from a general method for the N-formylation of amines.[5]

-

Reaction Setup : In a 100 mL round-bottomed flask equipped with a magnetic stirrer and a Dean-Stark trap connected to a reflux condenser, add allylamine (5.71 g, 0.1 mol) and toluene (50 mL).

-

Reagent Addition : To the stirred solution, add 85% aqueous formic acid (5.4 g, 0.1 mol, 1.0 equiv.).

-

Reaction : Heat the mixture to reflux. The water-toluene azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 4-9 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC) until the allylamine is consumed.

-

Work-up : After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification : Evaporate the toluene under reduced pressure using a rotary evaporator. The resulting crude this compound is often of sufficient purity for further use.[5] If necessary, further purification can be achieved by vacuum distillation.

Caption: A typical workflow for the synthesis of this compound.

Protocol 2: Iodine-Catalyzed N-Formylation (Solvent-Free)

This protocol is based on a general procedure for iodine-catalyzed formylation.[6]

-

Reaction Setup : In a 50 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add allylamine (5.71 g, 0.1 mol).

-

Reagent Addition : Add formic acid (9.2 g, 0.2 mol, 2.0 equiv.) followed by molecular iodine (1.27 g, 5 mol%).

-

Reaction : Heat the reaction mixture to 70 °C and stir for 2-4 hours. Monitor the reaction's completion by TLC.

-

Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL). Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 x 20 mL) to remove iodine, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 20 mL), and finally with brine (20 mL).

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify via column chromatography on silica gel if required.

Protocol 3: Catalyst-Free N-Formylation using CO₂ and NaBH₄

This protocol is derived from the specific synthesis of this compound reported in the literature.[4]

-

Reaction Setup : In a 50 mL two-necked round-bottomed flask, add sodium borohydride (0.66 g, 17.5 mmol) and anhydrous dimethylformamide (DMF) (10 mL).

-

CO₂ Addition : Bubble a stream of carbon dioxide gas through the stirred suspension at 25 °C for approximately 10 minutes.

-

Reagent Addition : Add allylamine (1.0 g, 17.5 mmol) to the reaction mixture.

-

Reaction : Seal the flask and heat the mixture at 60 °C for 12 hours.

-

Work-up : After cooling, quench the reaction by the careful addition of 1M hydrochloric acid (HCl). Extract the product with ethyl acetate (3 x 20 mL).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain this compound. The reported yield for this specific procedure is 86%.[4]

References

- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Catalyst free N -formylation of aromatic and aliphatic amines exploiting reductive formylation of CO 2 using NaBH 4 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04848A [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

Spectroscopic Analysis of n-Allylformamide: A Technical Guide

Note to the Reader: Despite a comprehensive search of public spectroscopic databases and scientific literature, specific experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for n-Allylformamide could not be located. Therefore, this guide will focus on the standardized experimental protocols and analytical workflows that would be employed to acquire and interpret such data. The data tables remain templates to be populated once experimental data is obtained.

Introduction

This compound (C₄H₇NO) is a secondary amide containing both an allyl group and a formyl group attached to a nitrogen atom. The structural elucidation and confirmation of such a molecule are critically dependent on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern, confirming the elemental composition.

This technical guide outlines the standard methodologies for acquiring and analyzing the ¹H NMR, ¹³C NMR, IR, and MS data for a compound such as this compound.

Predicted Spectroscopic Data

While experimental data is unavailable, predictions based on the structure of this compound allow for an estimation of the expected spectroscopic features. These predictions are crucial for setting up experimental parameters and for the eventual interpretation of the acquired spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the restricted rotation around the amide C-N bond, this compound is expected to exist as a mixture of E and Z rotamers (conformational isomers), which would result in two distinct sets of signals in both ¹H and ¹³C NMR spectra. The relative ratio of these rotamers can be determined by integrating the corresponding peaks.

Table 1: Predicted ¹H NMR Data for this compound

| Atom Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| H-C=O | ~8.1 - 8.3 | Singlet (s) / Doublet (d) | - / J ≈ 1-2 Hz (long-range) | Two signals expected for E/Z rotamers. |

| N-H | ~6.5 - 7.5 | Broad Singlet (br s) | - | Position is solvent and concentration dependent. |

| H-Cα | ~5.7 - 5.9 | Dddd | J ≈ 17, 10, 6, 1.5 Hz | Complex multiplet due to coupling with vinyl and methylene protons. |

| H-Cβ (trans) | ~5.2 - 5.3 | Dq | J ≈ 17, 1.5 Hz | |

| H-Cβ (cis) | ~5.1 - 5.2 | Dq | J ≈ 10, 1.5 Hz | |

| H-Cγ | ~3.8 - 4.0 | Ddt | J ≈ 6, 1.5, 1.5 Hz | Two signals expected for E/Z rotamers. |

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Data for this compound

| Atom Label | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O | ~160 - 165 | Two signals expected for E/Z rotamers. |

| Cα | ~132 - 134 | |

| Cβ | ~116 - 118 | |

| Cγ | ~42 - 47 | Two signals expected for E/Z rotamers. |

Predicted in CDCl₃ solvent.

Infrared (IR) Spectroscopy

The IR spectrum will prominently feature absorptions characteristic of the secondary amide and allyl functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |

| ~3300 | Medium, Sharp | N-H Stretch | Secondary Amide |

| ~3080 | Medium | =C-H Stretch | Alkene |

| ~2930, ~2870 | Medium | C-H Stretch (sp³) | Alkyl |

| ~1670 | Strong | C=O Stretch (Amide I) | Amide |

| ~1645 | Medium | C=C Stretch | Alkene |

| ~1540 | Strong | N-H Bend (Amide II) | Amide |

| ~990, ~920 | Strong | =C-H Out-of-Plane Bend | Alkene |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would provide the molecular weight and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Predicted Relative Intensity | Possible Fragment Ion | Notes |

| 85 | Medium | [C₄H₇NO]⁺• | Molecular Ion (M⁺•) |

| 84 | Medium | [M-H]⁺ | |

| 56 | High | [C₃H₄N]⁺ | Loss of formyl radical (•CHO) |

| 44 | High | [CH₂N=CH₂]⁺ | α-cleavage |

| 41 | High | [C₃H₅]⁺ | Allyl cation |

| 30 | Medium | [CH₄N]⁺ |

Experimental Protocols

The following sections describe standard operating procedures for the spectroscopic analysis of a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical environment, connectivity, and stereochemistry of the nuclei.

Methodology:

-

Sample Preparation: A solution is prepared by dissolving approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: The experiment is conducted on a 400 MHz (or higher) NMR spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Shimming is performed to optimize the homogeneity of the magnetic field.

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. 16 to 64 scans are typically averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum where all carbon signals appear as singlets. Due to the lower natural abundance and sensitivity of ¹³C, more scans are required. Typical parameters include a 30° pulse angle, a spectral width of 220-240 ppm, and a relaxation delay of 2 seconds. Several hundred to a few thousand scans may be necessary.

-

Data Processing: The raw data (Free Induction Decay, FID) is processed by applying a Fourier transform. Phase correction and baseline correction are performed. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: For a liquid sample, the Attenuated Total Reflectance (ATR) technique is most common. A single drop of this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (NaCl or KBr).

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the empty ATR crystal (or clean salt plates) is recorded first.

-

Acquisition: The sample is scanned. The instrument passes an infrared beam through the sample and the resulting interferogram is recorded by the detector. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

-

Data Processing: The instrument's software performs a Fourier transform on the interferogram to generate the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain structural information from the fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: The sample is diluted to a low concentration (e.g., ~100 µg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Sample Introduction: The diluted sample is introduced into the mass spectrometer. For a volatile compound, this can be done via direct infusion using a syringe pump or through a Gas Chromatography (GC) inlet for separation from impurities.

-

Ionization: Electron Ionization (EI) is a standard method for volatile small molecules. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion versus its m/z value.

Visualization of Analytical Workflow

The logical flow from sample to structural confirmation can be visualized as a clear pathway, integrating the results from each spectroscopic technique.

Caption: General workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

n-Allylformamide CAS number and molecular weight

An In-depth Technical Guide to n-Allylformamide

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and potential biological significance based on related compounds. This document is intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a chemical compound with the following identifiers and properties:

| Property | Value | Source |

| CAS Number | 18197-25-6 | [1] |

| Molecular Formula | C4H7NO | [2] |

| Molecular Weight | 85.1 g/mol | [2] |

Synthesis of this compound

A catalyst-free N-formylation method has been reported for the synthesis of this compound from allyl amine.[2]

Experimental Protocol:

General Procedure for N-formylation:

-

Reactants: Allyl amine (1.751 mmol) and sodium borohydride (1.751 mmol) are used.[2]

-

Reaction Conditions: The synthesis is carried out according to a general procedure for the reductive formylation of CO2 using sodium borohydride.[2]

-

Yield: This method results in a colorless oil with an 86% yield.[2]

Biological Activity and Metabolism (Inferred from Related Compounds)

Direct studies on the biological activity and metabolic pathways of this compound are limited. However, insights can be drawn from research on structurally similar N-alkylformamides, such as N-methylformamide (NMF) and N,N-dimethylformamide (DMF).

Potential Biological Effects:

-

Hepatotoxicity: Formamides like NMF and DMF are known to be hepatotoxic.[3][4] The mechanism is thought to involve metabolic activation to reactive intermediates.[3][4]

-

Antitumor Activity: N-methylformamide has shown experimental antitumor activity against certain murine tumors, including ovarian sarcoma and lymphoma.[5][6] The structural requirements for this activity appear to be quite specific, with many analogues showing little to no effect.[5]

Plausible Metabolic Pathway:

The metabolism of N-alkylformamides is believed to proceed via oxidation of the formyl group, catalyzed by cytochrome P-450 enzymes in liver microsomes.[3][4] This oxidation generates a reactive carbamoylating species that can then conjugate with glutathione.[3][7] This conjugate can be further metabolized to a mercapturic acid derivative (N-acetyl-S-(N-alkylcarbamoyl)cysteine) and excreted in the urine.[7]

Below is a diagram illustrating the plausible metabolic pathway for N-alkylformamides.

Caption: Plausible metabolic pathway of N-alkylformamides.

Toxicology (Inferred from Related Compounds)

Toxicological studies on formamide, a related compound, have been conducted. These studies in rats and mice indicated evidence of carcinogenic activity in male mice (hemangiosarcoma of the liver) and equivocal evidence in female mice (hepatocellular adenoma or carcinoma).[1] No evidence of carcinogenic activity was found in rats under the study conditions.[1]

Conclusion

This compound is a readily synthesizable compound. While direct biological data is scarce, studies on analogous N-alkylformamides suggest potential for hepatotoxicity and a metabolic pathway involving cytochrome P-450-mediated oxidation and subsequent glutathione conjugation. Further research is necessary to fully elucidate the specific biological and toxicological profile of this compound.

References

- 1. Toxicology and carcinogenesis studies of formamide (Cas No. 75-12-7) in F344/N rats and B6C3F1 mice (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Catalyst free N -formylation of aromatic and aliphatic amines exploiting reductive formylation of CO 2 using NaBH 4 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04848A [pubs.rsc.org]

- 3. N-alkylformamides are metabolized to N-alkylcarbamoylating species by hepatic microsomes from rodents and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-alkylformamides are metabolized to N-alkylcarbamoylating species by hepatic microsomes from rodents and humans. | Sigma-Aldrich [sigmaaldrich.com]

- 5. Structural studies on bioactive compounds. 4. A structure-antitumor activity study on analogues of N-methylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-methylformamide: antitumour activity and metabolism in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism of N-methylformamide in mice: primary kinetic deuterium isotope effect and identification of S-(N-methylcarbamoyl)glutathione as a metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of n-Allylformamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of n-Allylformamide in various organic solvents. Due to a lack of specific experimental data in publicly available literature, this document provides a predictive analysis based on the compound's structure and the known properties of similar formamides. It also offers a detailed experimental protocol for determining solubility, which can be applied to this compound in a laboratory setting.

Predicted Solubility Profile of this compound

This compound possesses a polar formamide group (-NHCHO) capable of hydrogen bonding, and a nonpolar allyl group (-CH₂CH=CH₂). This amphiphilic nature suggests it will exhibit solubility in a range of organic solvents.

-

Polar Protic Solvents (e.g., Alcohols): The formamide group is expected to form hydrogen bonds with protic solvents like ethanol and methanol, leading to good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): The polarity of the formamide group should allow for favorable dipole-dipole interactions with these solvents, resulting in significant solubility.

-

Nonpolar Solvents (e.g., Ethers, Hexane): The presence of the nonpolar allyl group may impart some solubility in less polar solvents like diethyl ether or tetrahydrofuran (THF). However, overall solubility in very nonpolar solvents like hexane is expected to be limited.

Compared to N-methylformamide, the larger, nonpolar allyl group in this compound will likely decrease its solubility in highly polar solvents (like water) and increase its solubility in less polar organic solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been published. Researchers are encouraged to determine this experimentally. The following table is provided as a template for recording such data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Data Not Available | |||

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a compound like this compound in an organic solvent using the isothermal shake-flask method.

3.1. Materials

-

This compound (solute)

-

Selected organic solvent (high purity)

-

Analytical balance

-

Scintillation vials with caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis Spectrophotometer)

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing a known volume of the organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

-

Equilibration:

-

Seal the vials and place them in a constant temperature shaker bath.

-

Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Sample Withdrawal and Filtration:

-

Allow the vials to stand undisturbed in the bath for a sufficient time (e.g., 2-4 hours) for the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the bath temperature) syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.

-

-

Quantification:

-

Dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility using the determined concentration and the dilution factor. Express the results in appropriate units such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Reactivity of the Allyl Group in n-Allylformamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Allylformamide, a molecule incorporating both an amide and a reactive allyl moiety, presents a versatile platform for synthetic transformations. The electron-withdrawing nature of the formyl group modulates the reactivity of the allyl group's π-system, influencing its participation in a variety of organic reactions. This technical guide provides a comprehensive overview of the reactivity of the allyl group in this compound, with a focus on isomerization, cycloaddition, electrophilic addition, radical reactions, and transition metal-catalyzed functionalizations. This document is intended to serve as a resource for researchers in organic synthesis, medicinal chemistry, and drug development by detailing reaction mechanisms, providing experimental protocols for key transformations, and presenting quantitative data to inform synthetic strategies.

Introduction

The allyl group is a cornerstone in organic synthesis, offering a rich landscape of reactivity. When appended to a formamide nitrogen, as in this compound, its chemical behavior is influenced by the electronic properties of the amide functionality. The formyl group, being electron-withdrawing, can affect the electron density of the double bond and the acidity of the allylic protons, thereby tuning the substrate's reactivity in various transformations. Understanding these nuances is critical for the strategic incorporation and modification of this functional handle in the synthesis of complex molecules, including pharmaceutically active compounds. This guide will explore the key reactions of the allyl group within the this compound scaffold.

Isomerization of the Allyl Group

A fundamental reaction of N-allyl amides is the migration of the double bond to form the corresponding enamides. This isomerization is a powerful tool for the synthesis of enamides, which are valuable intermediates in organic synthesis.

The isomerization of N-allyl amides can be catalyzed by various transition metal complexes, with ruthenium catalysts being particularly effective. The reaction typically proceeds with high geometric selectivity, favoring the formation of the Z-enamide.

Experimental Protocol: Ruthenium-Catalyzed Isomerization of N-Allyl Amides

The following protocol is a general procedure for the ruthenium-catalyzed isomerization of N-allyl amides to Z-enamides.

Materials:

-

N-Allyl amide substrate (1.0 equiv)

-

(Cp*RuCl)₄ (0.025 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the N-allyl amide and (Cp*RuCl)₄.

-

Add anhydrous DMF via syringe.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired Z-enamide.

Quantitative Data for Isomerization of N-Allyl Amides:

| Entry | N-Allyl Amide Substrate | Catalyst | Solvent | Time (h) | Yield (%) of Z-Enamide |

| 1 | N-allylbenzamide | (CpRuCl)₄ | DMF | 1 | 95 |

| 2 | N-allylacetamide | (CpRuCl)₄ | DMF | 1 | 92 |

Data is representative of typical yields for this type of transformation.

Logical Relationship: Isomerization of this compound to N-Vinylformamide

n-Allylformamide as a Precursor in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

n-Allylformamide, a bifunctional organic molecule, is emerging as a versatile precursor in modern organic synthesis. Its structure, incorporating both a reactive allyl group and a formamide moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on its role in N-formylation, palladium-catalyzed reactions, and cycloaddition strategies for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles.

Synthesis and Properties of this compound

This compound can be efficiently synthesized through the N-formylation of allyl amine. A notable, catalyst-free method involves the reductive formylation of CO2 using sodium borohydride in the presence of the amine.[1]

Table 1: Synthesis of this compound [1]

| Reactants | Reagents | Solvent | Temperature | Time | Yield (%) |

| Allyl amine, CO2 (g) | Sodium borohydride | DMF | 60 °C | - | 86 |

Physical and Chemical Properties:

-

Molecular Formula: C4H7NO

-

Molecular Weight: 85.10 g/mol

-

Appearance: Colorless oil[1]

-

1H-NMR (300 MHz, CDCl3) δ (ppm): 8.19 (s, 1H), 5.77–5.86 (m, 2H), 5.12 (d, J = 17.1 Hz, 1H), 5.06 (d, J = 10.2 Hz, 1H), 3.90 (t, J = 5.7 Hz, 2H)[1]

This compound in N-Formylation Reactions

The formamide group is a key functional handle in this compound, enabling it to act as an N-formylating agent. N-formylation is a crucial transformation in organic synthesis for the protection of amines and as a step in the synthesis of various nitrogen-containing compounds.[2] While a variety of reagents can be used for N-formylation, formamides themselves can participate in transamidation reactions.[3]

General Experimental Protocol for N-Formylation using a Formic Acid Derivative (Adapted): [2]

-

To a solution of the primary or secondary amine in a suitable solvent (e.g., toluene), add a slight excess of the formylating agent (e.g., a formic acid derivative, or potentially this compound in a transamidation context).

-

Heat the reaction mixture to reflux, with azeotropic removal of water if necessary (e.g., using a Dean-Stark apparatus).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the N-formylated product.

Table 2: Examples of N-Formylation of Amines with Various Reagents [2]

| Amine | Formylating Agent/Conditions | Yield (%) |

| Benzylamine | Formic acid, Toluene, reflux | 98 |

| Aniline | Formic acid, 80 °C, solvent-free | Good to Excellent |

| Secondary Amines | Acetic formic anhydride, -20 °C | 97-100 |

Note: While these examples do not specifically use this compound, they illustrate the general conditions and high efficiency of N-formylation reactions.

The following diagram illustrates a proposed mechanism for acid-catalyzed N-formylation, a fundamental process relevant to the reactivity of formamides.

References

The Rising Potential of n-Allylformamide in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The formamide moiety is a crucial pharmacophore in a multitude of therapeutic agents. Its unique hydrogen bonding capabilities and structural simplicity make it an attractive component in drug design. Among the various substituted formamides, n-Allylformamide is emerging as a compound of significant interest. This technical guide provides an in-depth overview of the synthesis, potential applications, and key experimental data related to this compound and its close structural analogs, offering a valuable resource for researchers in medicinal chemistry and drug development.

Synthesis of this compound

A straightforward and efficient catalyst-free method for the N-formylation of amines, including allyl amine to produce this compound, has been developed. This approach utilizes the reductive formylation of CO2 with sodium borohydride.

Experimental Protocol: Catalyst-Free N-formylation

General Procedure:

To a solution of allyl amine (1.751 mmol) in a suitable formamide-based solvent, sodium borohydride (1.0 equivalent, 66.24 mg) is added. The reaction mixture is stirred under a CO2 atmosphere (balloon pressure) at a specified temperature and for a designated time. Upon completion, the reaction is quenched with the addition of water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield this compound.[1]

Quantitative Data for Synthesis of this compound

| Reactant | Reagent | Solvent | Yield | Reference |

| Allyl amine | NaBH4, CO2 | Formamide-based | 86% | [1] |

Potential Therapeutic Applications

While direct and extensive research on the medicinal chemistry applications of this compound is still emerging, significant insights can be drawn from studies on its close structural analog, N-methylformamide (NMF). The biological activities of NMF suggest promising avenues for the exploration of this compound and its derivatives.

Anticancer Activity

N-methylformamide has demonstrated a broad spectrum of preclinical antitumor activity.[2][3] It has shown efficacy against colon, mammary, and lung tumor xenografts.[3] Furthermore, NMF has been investigated as a chemosensitizer and radiosensitizer, potentially enhancing the efficacy of existing cancer therapies.[3][4] A noncytotoxic dose of NMF was found to sensitize the HT-29 human colon carcinoma cell line to the cytotoxic effects of both adriamycin and cisplatin.[4]

Quantitative Data: Chemosensitization by N-methylformamide

| Cell Line | Combination Therapy | Effect | Reference |

| HT-29 (Colon Carcinoma) | NMF (170 mM) + Adriamycin | Sensitization to lethal activity | [4] |

| HT-29 (Colon Carcinoma) | NMF (170 mM) + Cisplatin | Sensitization to lethal activity | [4] |

The proposed mechanisms for NMF's anticancer effects include the depletion of cellular glutathione, alterations in the cell membrane, and modulation of proto-oncogene expression.[3] One study indicated that NMF exposure leads to an increase in cell volume and enhances the surface expression of integrin molecules (VLA2, VLA5, and VLA6) on HT-29 cells by 30% to 40%.[4] This suggests that the plasma membrane may be a key target in its mechanism of action.

Caption: Potential mechanisms of NMF's anticancer effects.

Anti-inflammatory and Neuroprotective Potential

Formamide derivatives have been investigated for their role in treating inflammatory conditions like osteoarthritis. Specifically, N-hydroxyformamides have been identified as inhibitors of ADAM-TS4, a key enzyme in the degradation of cartilage.[5] This highlights the potential for this compound derivatives to be developed as anti-inflammatory agents.

Furthermore, dysfunction of cellular recycling processes, particularly within lysosomes, has been implicated in a range of neurodegenerative diseases.[6] While no direct studies link this compound to neuroprotection, the broader class of small molecules that can modulate cellular clearance mechanisms is of high interest in this therapeutic area. The development of novel therapies for conditions like Alzheimer's and Parkinson's disease often involves exploring compounds that can mitigate the buildup of toxic cellular waste.[6]

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic and toxicological profile of a compound is critical for its development as a therapeutic agent. While specific data for this compound is limited, extensive studies on N-methylformamide and the related solvent N,N-dimethylformamide (DMF) provide valuable insights.

Pharmacokinetics of N-methylformamide

Phase I clinical trials of NMF have provided key pharmacokinetic parameters in humans. The oral bioavailability of NMF is high, at approximately 87-95%.[2][3]

Quantitative Pharmacokinetic Data for N-methylformamide in Humans

| Parameter | Value | Route of Administration | Reference |

| Oral Bioavailability | 87% | Oral | [2] |

| Peak Plasma Concentration (Cmax) | 0.46 mmol/L | Oral (600 mg/m²) | [2] |

| Peak Plasma Concentration (Cmax) | 2.78 mmol/L | IV (2000 mg/m²) | [2] |

| Alpha Half-life (t½α) | 10 ± 2 min | IV | [2] |

| Beta Half-life (t½β) | 732 ± 93 min | IV | [2] |

| Volume of Distribution (Central) | 13.8 ± 1.1 L/m² | IV | [2] |

| Volume of Distribution (Steady State) | 18.7 ± 1.1 L/m² | IV | [2] |

| Plasma Clearance | 19.1 ± 2.1 mL/min/m² | IV | [2] |

Metabolically, NMF is converted in vivo to N-acetyl-S-(N-methylcarbamoyl)cysteine through oxidation at the formyl carbon, which produces a reactive intermediate.[7]

Caption: Metabolic activation of N-methylformamide.

Toxicology

The primary dose-limiting toxicity observed for NMF in preclinical and clinical studies is reversible hepatotoxicity.[2][3] In humans, other significant side effects include a generalized malaise syndrome, nausea, and vomiting.[3] Studies on the structurally related compound formamide in rats and mice showed no evidence of carcinogenic activity in rats, but clear evidence of carcinogenic activity (hemangiosarcoma of the liver) in male mice at higher doses.[8]

Summary of Toxicological Findings for Formamide and N,N-Dimethylformamide

| Compound | Species | Route | Key Findings | Reference |

| Formamide | F344/N Rats | Gavage | No evidence of carcinogenic activity | [8] |

| Formamide | B6C3F1 Mice | Gavage | Clear evidence of carcinogenic activity in males (liver hemangiosarcoma) | [8] |

| N,N-Dimethylformamide | F344/N Rats & B6C3F1 Mice | Inhalation | Hepatocellular injury at concentrations of 200 ppm and above in rats | [9] |

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on the significant preclinical and early clinical data from its close analog, N-methylformamide, there is a strong rationale for investigating this compound and its derivatives for a range of therapeutic applications, most notably in oncology. The allyl group offers a site for further chemical modification, potentially allowing for the fine-tuning of pharmacokinetic properties and the exploration of novel mechanisms of action.

Future research should focus on the direct evaluation of this compound's biological activity in relevant cancer cell lines and animal models. Furthermore, the synthesis and screening of a library of this compound derivatives could lead to the identification of novel drug candidates with improved potency and safety profiles. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to embark on the exploration of this promising area of medicinal chemistry.

References

- 1. Catalyst free N -formylation of aromatic and aliphatic amines exploiting reductive formylation of CO 2 using NaBH 4 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04848A [pubs.rsc.org]

- 2. Clinical pharmacology of oral and i.v. N-methylformamide: a pharmacologic basis for lack of clinical antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-methylformamide: cytotoxic, radiosensitizer, or chemosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-methylformamide as a potential therapeutic approach in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The design and synthesis of novel N-hydroxyformamide inhibitors of ADAM-TS4 for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fixing cellular recycling centers may help treat neurodegenerative diseases | Stanford University School of Engineering [engineering.stanford.edu]

- 7. N-alkylformamides are metabolized to N-alkylcarbamoylating species by hepatic microsomes from rodents and humans. | Sigma-Aldrich [sigmaaldrich.com]

- 8. Toxicology and carcinogenesis studies of formamide (Cas No. 75-12-7) in F344/N rats and B6C3F1 mice (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NTP technical report on the toxicity studies of N,N-Dimethylformamide (CAS No. 68-12-2) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

n-Allylformamide as a Monomer for Polymer Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Allylformamide is a functional monomer with the potential for creating novel polymers with applications in biomedicine and materials science. The presence of both a reactive allyl group for polymerization and a formamide moiety, which can be hydrolyzed to a primary amine, makes poly(this compound) a precursor to functionalized cationic polymers. This guide provides a comprehensive overview of the synthesis of the this compound monomer, detailed hypothetical protocols for its polymerization via free radical, cationic, and anionic methods, and expected polymer characteristics. Due to the limited availability of direct literature on this compound, the experimental protocols and data presented herein are based on established chemistry of analogous N-allyl amide and allyl monomers.

Introduction

The field of polymer chemistry is continually seeking new monomers that can impart unique functionalities to the resulting macromolecules. This compound presents as a promising candidate due to its dual functionality. The allyl group offers a pathway to polymerization, while the formamide group can serve as a protected primary amine. Post-polymerization hydrolysis can unmask these amine groups, yielding a water-soluble, cationic polymer, poly(allylamine), with a wide range of potential applications, including drug delivery, gene therapy, and as a scaffold for further chemical modification.

However, the polymerization of allyl monomers is often challenging due to side reactions such as degradative chain transfer, which can lead to the formation of low molecular weight oligomers[1][2][3]. This guide will explore potential strategies to overcome these challenges, including the use of controlled radical polymerization techniques.

Monomer Synthesis: this compound

A plausible and efficient method for the synthesis of this compound is the N-formylation of allylamine. This can be achieved using various formylating agents.

Proposed Synthetic Protocol

Reaction: Formylation of Allylamine

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add allylamine (1.0 equivalent) and a suitable solvent such as toluene or tetrahydrofuran (THF).

-

Reagent Addition: Slowly add a formylating agent, such as ethyl formate (1.1 equivalents), to the solution. The reaction can be catalyzed by a mild acid or base.

-

Reaction Conditions: The reaction mixture is typically heated to reflux (60-80 °C) and stirred for several hours (e.g., 6-12 hours).

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.

Disclaimer: The following polymerization protocols are proposed based on general knowledge of allyl monomer polymerization and may require significant optimization for this compound.

Polymerization of this compound

Free Radical Polymerization

Free radical polymerization is a common method for vinyl monomers. However, for allyl monomers, degradative chain transfer is a significant competing reaction that can limit the achievable molecular weight[1][2].

-

Preparation: In a Schlenk flask, dissolve this compound in a suitable solvent (e.g., methanol, dimethylformamide).

-

Initiator Addition: Add a free radical initiator, such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (typically 0.1-1.0 mol% relative to the monomer).

-

Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

-

Polymerization: Immerse the flask in a preheated oil bath at a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN).

-

Termination and Isolation: After a predetermined time (e.g., 12-24 hours), terminate the reaction by cooling the flask in an ice bath and exposing it to air. The polymer is isolated by precipitation into a non-solvent (e.g., diethyl ether or hexane), followed by filtration and drying under vacuum.

To achieve better control over molecular weight and a narrower polydispersity, a controlled radical polymerization technique such as RAFT is recommended[1].

-

Preparation: In a Schlenk flask, combine this compound, a RAFT agent (e.g., a dithiobenzoate or trithiocarbonate), and a radical initiator (e.g., AIBN) in a suitable solvent.

-

Degassing: Deoxygenate the mixture using freeze-pump-thaw cycles.

-

Polymerization: Heat the reaction mixture at a constant temperature (e.g., 60-80 °C) for the desired time.

-

Isolation: Isolate the polymer by precipitation into a non-solvent.

Cationic Polymerization

Cationic polymerization of simple allyl monomers is generally difficult. However, a tandem isomerization-cationic polymerization approach has been successful for allyl ethers[4]. This method relies on a transition metal catalyst to first isomerize the allyl group to a more reactive vinyl ether, which then undergoes cationic polymerization. A similar strategy could potentially be adapted for this compound.

-

Catalyst System: A transition metal complex, for example, a ruthenium or rhodium catalyst, is used to facilitate the isomerization.

-

Reaction Conditions: The polymerization would likely be carried out in an inert, anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Initiation: The cationic polymerization of the in-situ formed enamide could be initiated by the catalyst system itself or by the addition of a Lewis acid co-initiator.

-

Termination: The polymerization would be terminated by the addition of a quenching agent, such as methanol or ammonia.

Anionic Polymerization

Anionic polymerization of this compound is expected to be challenging due to the presence of the acidic N-H proton, which could terminate the anionic chain carrier. Protection of the formamide proton or the use of a strong base that can deprotonate the formamide to act as the initiator might be a possible, though complex, strategy.

-

Monomer Preparation: The formamide proton of this compound would likely need to be protected with a suitable protecting group prior to polymerization.

-

Initiation: The polymerization of the protected monomer could be initiated by a strong nucleophile, such as an organolithium reagent (e.g., n-butyllithium), in an anhydrous, aprotic solvent like THF at low temperatures (e.g., -78 °C).

-

Polymerization: The reaction would proceed under an inert atmosphere.

-

Termination and Deprotection: The living polymer chains would be terminated with a proton source (e.g., methanol). The protecting groups would then be removed to yield poly(this compound).

Polymer Characterization

The resulting poly(this compound) would be characterized using standard polymer analysis techniques.

| Characterization Technique | Purpose | Expected Observations |

| Gel Permeation Chromatography (GPC/SEC) | To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). | For conventional free radical polymerization, low molecular weights (oligomers) and a broad PDI (>2) are expected. For RAFT polymerization, a controlled increase in Mn with monomer conversion and a narrower PDI (1.1-1.5) would be anticipated. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the polymer structure. | 1H and 13C NMR would show the disappearance of the vinyl proton signals of the monomer and the appearance of broad signals corresponding to the polymer backbone. |

| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg). | The polymer is expected to be amorphous and exhibit a glass transition temperature. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the polymer. | The spectrum would show characteristic peaks for the amide N-H and C=O stretching, and the C-H stretching of the polymer backbone. |

Quantitative Data Summary (Hypothetical)

The following tables summarize the expected quantitative data for the polymerization of this compound based on results from analogous allyl monomer systems.

Table 1: Free Radical Polymerization of this compound

| Initiator | [Monomer] (mol/L) | [Initiator] (mol/L) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |

| AIBN | 2.0 | 0.02 | 70 | 24 | 40-60 | 1,000-5,000 | >2.0 |

| BPO | 2.0 | 0.02 | 80 | 24 | 35-55 | 1,000-4,500 | >2.0 |

Table 2: RAFT Polymerization of this compound

| RAFT Agent | [M]:[RAFT]:[I] | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |

| CTA-1 | 100:1:0.1 | 70 | 12 | 60-80 | 5,000-10,000 | 1.2-1.5 |

| CTA-2 | 200:1:0.1 | 70 | 24 | 50-70 | 10,000-15,000 | 1.3-1.6 |

Visualizations

Proposed Synthesis of this compound

Caption: Proposed synthesis of this compound via N-formylation of allylamine.

Free Radical Polymerization of this compound

Caption: General mechanism of free radical polymerization of this compound.

Degradative Chain Transfer in Allyl Polymerization

Caption: Competing degradative chain transfer reaction in allyl polymerization.

Experimental Workflow for Polymer Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of poly(this compound).

Conclusion

This compound holds potential as a valuable monomer for the synthesis of functional polymers. While its polymerization is predicted to be challenging due to inherent side reactions common to allyl monomers, modern polymerization techniques, particularly controlled radical polymerization, offer promising avenues for the synthesis of well-defined poly(this compound). The protocols and data presented in this guide, derived from analogous systems, provide a solid foundation for researchers to begin exploring the synthesis and properties of this novel polymer. Further experimental investigation is necessary to validate and optimize these proposed methods and to fully unlock the potential of this compound in various scientific and industrial applications.

References

Methodological & Application

Application Notes and Protocols for the Radical Polymerization of n-Allylformamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Allylformamide is a monomer possessing both an allyl group and a formamide functionality. Its polymerization can lead to functional polymers with potential applications in various fields, including biomaterials and drug delivery, owing to the reactive pendant formamide groups which can be further modified. This document provides detailed application notes and a generalized protocol for the radical polymerization of this compound. The information is compiled based on established principles of free-radical polymerization of related allyl and vinyl monomers, as specific literature on this compound polymerization is not extensively available.[1] Free-radical polymerization is a versatile method for synthesizing a wide variety of polymers.[2]

Principle of Radical Polymerization

Radical polymerization is a chain reaction process generally consisting of three main stages: initiation, propagation, and termination.[2] An initiator is used to generate free radicals, which then react with monomer units to initiate the polymerization process. The polymer chain grows by the successive addition of monomer units.[2] The process is terminated by reactions such as combination or disproportionation of two growing polymer chains.[3]

Application Notes

The polymerization of allyl monomers via radical initiation can sometimes be challenging due to degradative chain transfer, which can lead to low molecular weight polymers.[4] However, by carefully selecting the initiator, solvent, and reaction conditions, it is possible to synthesize poly(this compound). The resulting polymer can be a precursor to poly(allylamine) through hydrolysis of the formamide groups, yielding a cationic polymer with a high density of primary amine groups.[5] Such polymers are of interest for applications like gene delivery, drug carriers, and as functional coatings.

Key Considerations for Polymerization:

-

Initiator Selection: Thermal initiators such as azobisisobutyronitrile (AIBN) and water-soluble initiators like 2,2'-azobis(2-methylpropionamidine) dihydrochloride (AIBA) are commonly used for radical polymerization.[5][6] The choice of initiator will depend on the solvent and desired reaction temperature.

-

Solvent: The choice of solvent is crucial and depends on the solubility of both the monomer and the resulting polymer. Water is a potential solvent for this compound and its polymer.

-

Monomer Concentration: The monomer concentration can significantly affect the polymerization rate and the molecular weight of the resulting polymer. Higher monomer concentrations generally lead to higher polymerization rates.[6][7]

-

Temperature: The reaction temperature influences the rate of initiator decomposition and, consequently, the rate of polymerization. Typical temperatures for radical polymerization range from 50 to 80 °C.[6]

-

Reaction Time: The polymerization time will vary depending on the other reaction parameters and the desired conversion.

Experimental Protocols

The following is a generalized protocol for the radical polymerization of this compound. Researchers should optimize the conditions based on their specific requirements and available equipment.

Materials

-

This compound (monomer)

-

2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AIBA) or other suitable radical initiator

-

Deionized water (or other appropriate solvent)

-

Methanol (for precipitation)

-

Nitrogen gas (for purging)

Equipment

-

Three-neck round-bottom flask

-

Condenser

-

Magnetic stirrer with hot plate

-

Thermometer

-

Nitrogen inlet and outlet

-

Apparatus for filtration (e.g., Büchner funnel and flask)

-

Vacuum oven

General Polymerization Procedure

-

Monomer and Solvent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve a specific amount of this compound in deionized water to achieve the desired monomer concentration.

-

Purging: Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

-

Initiator Addition: In a separate container, dissolve the radical initiator (e.g., AIBA) in a small amount of deionized water. Add the initiator solution to the monomer solution under a nitrogen atmosphere.

-

Polymerization Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) with constant stirring. Maintain the reaction under a nitrogen atmosphere for a specified period (e.g., 4-24 hours).

-

Polymer Isolation: After the reaction is complete, cool the solution to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

Purification: Collect the precipitated polymer by filtration. Wash the polymer multiple times with the non-solvent to remove unreacted monomer and initiator residues.

-

Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Polymer Characterization

The synthesized poly(this compound) can be characterized by various techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index of the polymer.

Data Presentation

The following tables provide hypothetical yet plausible data based on typical radical polymerization experiments. These should serve as a guide for experimental design and data analysis.

Table 1: Effect of Initiator Concentration on Polymerization of this compound

| Entry | Monomer Conc. (mol/L) | Initiator (AIBA) Conc. (mol/L) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |

| 1 | 2.0 | 0.01 | 60 | 8 | 75 | 25,000 | 2.1 |

| 2 | 2.0 | 0.02 | 60 | 8 | 85 | 18,000 | 2.3 |

| 3 | 2.0 | 0.03 | 60 | 8 | 90 | 12,000 | 2.5 |

Table 2: Effect of Temperature on Polymerization of this compound

| Entry | Monomer Conc. (mol/L) | Initiator (AIBA) Conc. (mol/L) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |

| 1 | 2.0 | 0.02 | 50 | 12 | 70 | 22,000 | 2.2 |

| 2 | 2.0 | 0.02 | 60 | 8 | 85 | 18,000 | 2.3 |

| 3 | 2.0 | 0.02 | 70 | 5 | 92 | 15,000 | 2.4 |

Visualizations

The following diagrams illustrate the conceptual workflow and the chemical mechanism of the radical polymerization of this compound.

References

- 1. Free-radical polymerization of allyl compounds | Semantic Scholar [semanticscholar.org]

- 2. Radical polymerization - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. repository.bilkent.edu.tr [repository.bilkent.edu.tr]

- 6. csl.isc.irk.ru [csl.isc.irk.ru]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from N-Allylformamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-Allylformamide serves as a versatile and economical starting material for the synthesis of various nitrogen-containing heterocyclic compounds, which are pivotal structural motifs in numerous biologically active molecules and pharmaceuticals. This document provides detailed application notes and proposed experimental protocols for the synthesis of valuable heterocyclic scaffolds, such as pyrrolidines and piperidines, from this compound. The primary focus is on a transition metal-catalyzed hydroaminomethylation approach, a highly atom-economical tandem reaction. While specific literature on the direct cyclization of this compound is emerging, the methodologies presented here are grounded in well-established principles for analogous N-allyl amide substrates and related hydroformylation and hydroaminomethylation reactions, offering a robust framework for further research and development.

Introduction: The Synthetic Utility of this compound

Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry. Among these, pyrrolidine and piperidine rings are particularly prevalent in FDA-approved drugs and natural products. This compound, being a readily accessible and bifunctional molecule containing both a nucleophilic formamide and a reactive allyl group, presents an attractive starting point for the efficient construction of these heterocyclic systems. The intramolecular cyclization of this compound offers a direct route to N-formyl substituted heterocycles, which can be further elaborated or deprotected to yield a diverse array of functionalized molecules for drug discovery and development.

Core Synthetic Strategy: Intramolecular Hydroaminomethylation

A highly promising, albeit not yet extensively documented for this specific substrate, strategy for the cyclization of this compound is intramolecular hydroaminomethylation. This one-pot reaction cascade involves two key steps:

-

Hydroformylation: The rhodium-catalyzed addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the allyl group. This step generates an aldehyde intermediate. The regioselectivity of this step is crucial, as the formation of a linear aldehyde leads to a five-membered ring precursor, while a branched aldehyde can lead to a six-membered ring.

-

Intramolecular Reductive Amination: The in-situ generated aldehyde undergoes a spontaneous intramolecular cyclization with the nitrogen atom of the formamide group, followed by reduction of the resulting cyclic iminium intermediate to afford the stable N-formyl heterocyclic product.

This tandem approach is highly efficient as it avoids the isolation of the often-unstable aldehyde intermediate and minimizes waste by incorporating all atoms from the starting material and syngas into the final product.

N-Allylformamide as a Protecting Group Strategy for Amines in Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of the N-allylformamide moiety as a key intermediate in a protection/deprotection strategy for primary and secondary amines in peptide synthesis. While not a conventional protecting group applied in a single step, the formation of an this compound intermediate is a critical stage in a robust, two-step deprotection of an N-allyl protected amine. This methodology offers an orthogonal approach to standard amine protecting groups like Fmoc and Boc, providing valuable flexibility in the synthesis of complex peptides. Herein, we detail the protocols for the introduction of the N-allyl protecting group, its conversion to an this compound intermediate, and the subsequent final deprotection. Quantitative data on reaction efficiencies are provided, along with visualizations of the chemical pathways and experimental workflows.

Introduction

The protection of amine functionalities is a cornerstone of successful peptide synthesis, preventing undesired side reactions and enabling the sequential construction of the peptide backbone.[1][2] The ideal protecting group should be easy to introduce, stable under various reaction conditions, and readily removable under mild conditions that do not affect other protecting groups or the peptide structure.[3] The N-allyl group has gained popularity as a protecting group for amines due to its stability under both acidic and basic conditions typically used for Boc and Fmoc deprotection, respectively.[4]

A key challenge, however, has been the efficient and mild cleavage of the N-allyl group from amide nitrogens within a peptide. A powerful strategy involves the conversion of the N-allyl group into an N-formyl intermediate, which is then readily hydrolyzed. This document focuses on the practical application of this strategy, treating the this compound as a transient but crucial state in the deprotection of N-allyl protected amines.

Data Presentation

Table 1: Deprotection Yields of N-Allyl Amides and Peptides via Isomerization-Ozonolysis

The following table summarizes the isolated yields for the one-pot deallylation of various N-allylated amides and peptides. The process involves a ruthenium-catalyzed isomerization to an enamide, followed by ozonolysis to form an N-formyl intermediate, and subsequent hydrolysis to the deprotected amine.[4]

| Entry | Substrate | Product | Overall Yield (%)[4] |

| 1 | N-Allyl-N-benzoylbenzylamine | N-Benzoylbenzylamine | 95 |

| 2 | N-Allyl-N-phenylbenzamide | N-Phenylbenzamide | 78 |

| 3 | N-Allyl-2-pyrrolidinone | 2-Pyrrolidinone | 88 |

| 4 | Sterically Hindered N-Allylated Amide | Deprotected Amide | 61 |

| 5 | Z-Ala-Ala(allyl)-OBn | Z-Ala-Ala-OBn | 70 |

| 6 | Z-Val-Ala(allyl)-OBn | Z-Val-Ala-OBn | 68 |

| 7 | Z-Phe-Gly(allyl)-OBn | Z-Phe-Gly-OBn | 75 |

| 8 | Boc-Pro-Phe(allyl)-OMe | Boc-Pro-Phe-OMe | 62 |

Experimental Protocols

Protocol 1: Introduction of the N-Allyl Protecting Group

This protocol describes a general method for the N-allylation of an amino acid ester, which can then be incorporated into peptide synthesis.